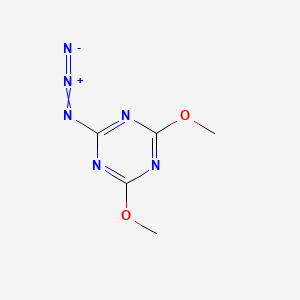

2-Azido-4,6-dimethoxy-1,3,5-triazine

Descripción general

Descripción

2-Azido-4,6-dimethoxy-1,3,5-triazine is a chemical compound known for its stability and efficiency as a diazo-transfer reagent. It is highly regarded for its ability to produce diazo compounds in excellent yields within a short period and under mild conditions . This compound is also noted for its shelf stability, maintaining its integrity for over a year when stored under air at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Azido-4,6-dimethoxy-1,3,5-triazine can be synthesized through a diazo-transfer reaction. This involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with sodium azide under mild conditions . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired product in high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure safety and efficiency, particularly given the potentially hazardous nature of azide compounds .

Análisis De Reacciones Químicas

Primary Reaction Types

ADT primarily participates in two reaction categories:

Diazo-Transfer Reactions

ADT efficiently transfers its azido group to substrates with active hydrogen atoms (e.g., β-keto esters, 1,3-diketones, or α-aryl ketones), forming diazo compounds. This reaction is rapid (<10 minutes) under mild conditions (room temperature, polar aprotic solvents) .

Example Reaction Pathway :

Photochemical Reactions

Under UV irradiation (254 nm), ADT reacts with hydrocarbons and ketones to form aziridine derivatives or alkylated triazines .

Reaction Conditions and Reagents

Key parameters for ADT-mediated reactions are summarized below:

| Parameter | Diazo-Transfer | Photochemical Reactions |

|---|---|---|

| Solvent | DMSO, THF, EtOH | Hydrocarbon solvents (e.g., hexane) |

| Temperature | 20–25°C | RT, with UV light (254 nm) |

| Catalysts/Additives | KCO, DBU | None required |

| Reaction Time | 5–30 minutes | 1–3 hours |

Notes :

-

Base Requirement : A mild base (e.g., KCO) is essential for deprotonating the substrate during diazo transfer .

-

Solvent Compatibility : DMSO enhances reaction rates due to its polarity, while ethanol is used for less reactive substrates .

Major Products and Yields

ADT reactions yield high-purity diazo compounds with minimal by-products:

Key Advantages :

Reaction Kinetics

-

Diazo-transfer reactions typically complete within 5–30 minutes, depending on substrate reactivity .

-

Photochemical reactions require longer durations (1–3 hours) due to radical intermediates .

Thermal Stability

ADT decomposes exothermically above 159°C (ΔH = -1,135 J/g), releasing nitrogen gas and forming nitrene intermediates . Safety protocols mandate maintaining process temperatures below 55°C .

Diazo-Transfer Mechanism

-

Deprotonation : The substrate is deprotonated by a base.

-

Azide Transfer : ADT’s azido group replaces the proton, forming a diazo compound.

-

By-product Formation : The triazine by-product remains water-soluble .

Photochemical Pathway

UV light cleaves ADT’s N–N bond, generating a nitrene radical that reacts with hydrocarbons or ketones to form aziridines or alkylated triazines .

Aplicaciones Científicas De Investigación

2-Azido-4,6-dimethoxy-1,3,5-triazine is widely used in scientific research due to its efficiency and stability. Its applications include:

Chemistry: Used as a diazo-transfer reagent to synthesize various diazo compounds.

Biology: Employed in the modification of biomolecules through diazo-transfer reactions.

Medicine: Potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action for 2-Azido-4,6-dimethoxy-1,3,5-triazine involves the transfer of the diazo group to a substrate. This process typically proceeds through the formation of an intermediate complex, which then decomposes to yield the diazo product . The compound’s stability and efficiency are attributed to its ability to form stable intermediates and its resistance to decomposition under mild conditions .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar diazo-transfer reactions but less stable compared to 2-Azido-4,6-dimethoxy-1,3,5-triazine.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride: Another reagent used in peptide coupling reactions.

Uniqueness

This compound stands out due to its high stability and efficiency as a diazo-transfer reagent. Its ability to maintain stability over extended periods and under various conditions makes it a preferred choice in many synthetic applications .

Actividad Biológica

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and biological activities. This article reviews the biological activity of ADT, focusing on its synthesis, reactivity, and potential applications in drug development.

ADT is characterized by its azido group and dimethoxy substituents on a triazine ring. These structural features contribute to its reactivity and biological interactions. The molecular formula of ADT is C₇H₈N₄O₂, and it exhibits a relatively stable profile under various conditions, making it suitable for use as a diazo-transfer reagent in organic synthesis.

Synthesis

The synthesis of ADT typically involves the reaction of cyanuric chloride with sodium azide in a controlled environment. The following table summarizes key synthesis parameters:

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Cyanuric chloride + NaN₃ | 0°C in MeCN | 75% |

| Step 2 | ADT + Acetylacetone | DMF, room temperature | 85%-90% |

Cytotoxicity Studies

Research indicates that ADT exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against K562 (leukemia), HCT116 (colon), LNCaP (prostate), and HeLa (cervical) cancer cell lines. The results indicated that ADT has low nanomolar half-maximal inhibitory concentration (IC₅₀) values, suggesting potent anticancer activity.

- IC₅₀ Values :

- K562: 0.5–3 nM

- HCT116: 0.5–3 nM

- LNCaP: 0.5–3 nM

- HeLa: 0.5–3 nM

The mechanism underlying the cytotoxicity of ADT appears to involve the induction of double-strand breaks (DSBs) in DNA. This effect is likely mediated through the generation of reactive sp² radicals at diazo carbons during metabolic activation. In contrast, related monomeric structures showed significantly reduced cytotoxicity at concentrations below 1 μM, indicating that dimerization may be crucial for biological activity.

Safety Profile

While ADT is recognized for its efficiency as a diazo-transfer reagent, it also poses potential risks due to its explosive nature upon decomposition. Differential scanning calorimetry (DSC) studies have shown that ADT exhibits highly exothermic decomposition comparable to tosyl azide. The initiation temperature for decomposition is around 159 °C with an enthalpy change of -1135 J/g.

Case Studies

- Diazo-Transfer Reactions : ADT has been successfully utilized as a diazo-transfer reagent in various organic reactions, demonstrating high yields and efficiency under ambient conditions.

- Antiproliferative Activity : In a comparative study against Sorafenib (a known anticancer agent), certain derivatives synthesized from ADT showed improved activity against MDA-MB-231 (triple-negative breast cancer) cells.

Propiedades

IUPAC Name |

2-azido-4,6-dimethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O2/c1-12-4-7-3(10-11-6)8-5(9-4)13-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNHXCCXAHLVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N=[N+]=[N-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275308 | |

| Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30805-07-3 | |

| Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.